1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their diverse biological activities. This specific compound has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry.
This compound can be synthesized through various chemical methods, often involving the reaction of triazole derivatives with amines. The synthesis typically requires controlled conditions to ensure the desired product is obtained efficiently.
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is classified as:
The synthesis of 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride can be achieved through several methods:
The synthesis may utilize solvents such as ethanol or methanol and may require catalysts like triethylamine or sodium hydroxide to facilitate the reaction. Temperature control is critical, often maintained between 50°C to 80°C for optimal yields.
The molecular structure of 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride can be represented as follows:
Key structural data include:
The compound may undergo various chemical reactions typical for amines and triazoles, including:
These reactions often require specific conditions such as anhydrous solvents and inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions.
The mechanism of action for 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. Triazole derivatives are known to exhibit antifungal and antibacterial properties by inhibiting specific enzymes involved in cell wall synthesis or metabolic pathways.
Research indicates that triazoles can inhibit the enzyme lanosterol demethylase, crucial in ergosterol biosynthesis in fungi, leading to cell death.
Relevant data might include:
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride has potential applications in:
This compound exemplifies the significance of triazole derivatives in medicinal chemistry and their potential for further development into therapeutic agents.
The strategic incorporation of 1,2,4-triazole motifs into bioactive molecules represents a significant evolution in medicinal chemistry. The target compound (CAS 1343630-75-0) emerged from focused screening campaigns for trace amine-associated receptor 1 (TAAR1) agonists, a therapeutic target for neuropsychiatric disorders. Researchers designed combinatorial libraries featuring β-phenylethylamine-like structural fragments fused with nitrogen-rich heterocycles to enhance receptor affinity and metabolic stability [2] [6].
This synthetic approach aligns with contemporary drug discovery paradigms where approximately 1000 diverse heterocyclic compounds were screened to identify novel TAAR1 modulators. Initial hits featured submicromolar efficacy (EC₅₀), with subsequent structural optimization yielding derivatives including our subject compound [6]. The synthetic accessibility of 1,2,4-triazoles via cyclocondensation reactions facilitated rapid exploration of structure-activity relationships (SAR), positioning this chemotype as a privileged scaffold in central nervous system (CNS) drug discovery.
Table 1: Structural Analogs from Combinatorial Libraries
Compound Structure | CAS Registry Number | Key Structural Features |
---|---|---|
1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | Not specified | Methyl substituent at triazole C5 |
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)ethanamine | 2995283-36-6 | Cyclopropyl substituent at triazole C5 |
1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine | Not specified | Isopropyl substituent at triazole C5 |
N-Benzyl-1-(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine | 1855888-97-9 | N-alkylated triazole with benzylamine |
The 1,2,4-triazole system (C₂N₃) confers exceptional molecular recognition properties through:
The specific substitution pattern at triazole C3 and C5 positions critically modulates pharmacological activity. The C3-linked ethanamine side chain mimics endogenous trace amines like β-phenylethylamine, while the C5-sec-butyl group (butan-2-yl) provides optimal steric bulk and lipophilicity (calculated logP = 1.8) for blood-brain barrier penetration [2] [6].
Table 2: Physicochemical Properties of Triazole Derivatives
Property | Target Compound | Cyclopropyl Analog | Isopropyl Analog |
---|---|---|---|
Molecular Formula | C₈H₁₆N₄·HCl | C₇H₁₃ClN₄ | C₇H₁₄N₄·HCl |
Molecular Weight (g/mol) | 204.70 | 188.66 | 186.68 |
Hydrogen Bond Donors | 3 (2 for free base) | 3 | 3 |
Hydrogen Bond Acceptors | 4 | 4 | 4 |
Topological Polar Surface Area | 64.8 Ų | 64.8 Ų | 64.8 Ų |
The primary amine functionality (-CH₂CH₂NH₂) attached to the triazole C3 position serves critical biochemical roles:
Hydrochloride salt formation (SMILES: CC(C)C1=NN=C(C(CC)C)N1)N.Cl) confers pharmaceutical advantages:
The pKₐ of the aliphatic amine (predicted ~9.5) ensures >95% protonation at physiological pH, maintaining the cationic character essential for receptor interaction. This strategic modification follows established precedents in CNS-active compounds where hydrochloride salts dominate clinical formulations [3] [5] [9].
Table 3: Synthetic Pathway for Target Compound
Step | Reaction | Key Reagents/Conditions | Purpose |
---|---|---|---|
1 | Acylhydrazide Formation | Butan-2-yl carboxylic acid + hydrazine | Core building block preparation |
2 | Cyclocondensation | Imidate or orthoester reagent, 80-100°C | Triazole ring construction |
3 | Nucleophilic Displacement | 2-Bromoethylamine hydrobromide, DMF | Introduction of ethylamine side chain |
4 | Salt Formation | HCl in anhydrous ether | Hydrochloride crystallization |
5 | Purification | Recrystallization (ethanol/ether) | Isolation of pharmaceutical-grade solid |
The structural blueprint established by this compound continues to inspire next-generation TAAR1 agonists featuring optimized heterocyclic cores with demonstrated in vivo efficacy in psychosis models [6]. Future research directions include detailed biophysical characterization of receptor-ligand complexes and exploration of prodrug strategies to further enhance blood-brain barrier penetration.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2